4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with the chemical formula C22H26ClN3O2S and a molecular weight of approximately 432.0 g/mol. It is classified as a bioactive reagent and is primarily utilized in scientific research, particularly in studies related to cell signaling and enzyme inhibition. The compound's unique structure incorporates a thiazole ring, which is known for its biological activity, making it a subject of interest in medicinal chemistry.
This compound is cataloged under the CAS number 1219197-25-7. It falls within the category of benzamide derivatives, which are often explored for their pharmacological properties. Its classification as a hydrochloride salt indicates that it is typically encountered in a stable salt form, enhancing its solubility and stability for laboratory applications .
The synthesis of 4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves several steps:
The molecular structure of 4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can be represented using various notations:
InChI=1S/C22H25N3O2S.ClH/c1-15-6-11-19-20(14-15)28-22(23-19)25(13-5-12-24(3)4)21(27)18-9-7-17(8-10-18)16(2)26;/h6-11,14H,5,12-13H2,1-4H3;1HCC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.ClThe structure features a central benzamide core with an acetyl group and a thiazole ring attached, contributing to its biological activity .
4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride participates in various chemical reactions typical of amides:
The mechanism of action for 4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride primarily involves:
The physical and chemical properties of 4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O2S |
| Molecular Weight | 432.0 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties suggest that while specific values like density or boiling point are not readily available, the compound's stability as a hydrochloride salt makes it suitable for various laboratory conditions .
4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5